molecular formula C20H21N3O4 B14761187 (R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate

(R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate

Cat. No.: B14761187
M. Wt: 367.4 g/mol
InChI Key: YFSQOFDUNMLNFJ-MRXNPFEDSA-N
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Description

®-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazoquinoline core, a methoxy group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the carbamate moiety: This can be done through the reaction of the intermediate with a suitable isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

    Modulating cellular processes: Such as apoptosis, cell cycle regulation, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinoline derivatives: Compounds with similar core structures but different substituents.

    Carbamate derivatives: Compounds with similar carbamate moieties but different core structures.

Uniqueness

®-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl N-[(10R)-3-methoxy-2-oxo-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-10-yl]-N-methylcarbamate

InChI

InChI=1S/C20H21N3O4/c1-21(20(25)27-13-14-7-4-3-5-8-14)16-11-15-9-6-10-17-18(15)22(12-16)19(24)23(17)26-2/h3-10,16H,11-13H2,1-2H3/t16-/m1/s1

InChI Key

YFSQOFDUNMLNFJ-MRXNPFEDSA-N

Isomeric SMILES

CN([C@@H]1CC2=C3C(=CC=C2)N(C(=O)N3C1)OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CN(C1CC2=C3C(=CC=C2)N(C(=O)N3C1)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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